molecular formula C15H12N6O4 B11326825 2-(4-nitrophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-nitrophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11326825
M. Wt: 340.29 g/mol
InChI Key: JBAMERAHOCORCY-UHFFFAOYSA-N
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Description

2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of a nitrophenoxy group and a tetrazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of phenol to obtain 4-nitrophenol, which is then reacted with epichlorohydrin to form 2-(4-nitrophenoxy)propanol. This intermediate is further reacted with sodium azide to introduce the tetrazole ring, followed by acetylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the tetrazole ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)ethanol
  • 4-Nitrophenyl acetate
  • 4-Nitrophenylhydrazine

Uniqueness

2-(4-NITROPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of both a nitrophenoxy group and a tetrazolylphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N6O4

Molecular Weight

340.29 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12N6O4/c22-15(9-25-14-7-5-13(6-8-14)21(23)24)17-11-1-3-12(4-2-11)20-10-16-18-19-20/h1-8,10H,9H2,(H,17,22)

InChI Key

JBAMERAHOCORCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3C=NN=N3

Origin of Product

United States

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